An In-depth Technical Guide to 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole: Synthesis, Properties, and Pharmacological Potential
Abstract
The benzoxazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive examination of a specific derivative, 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole. By leveraging established synthetic principles and analyzing the structural components—a substituted benzoxazole and a chloropyridine moiety—we will delineate its chemical architecture, propose a robust synthetic pathway, and explore its potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecular entity.
Molecular Architecture and Physicochemical Profile
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole is an aromatic heterocyclic compound. Its structure is characterized by a 5-methyl-1,3-benzoxazole core fused to a 2-chloropyridine ring at the 2-position. The benzoxazole moiety itself is an isostere of naturally occurring nucleic bases, which may allow it to interact readily with biological macromolecules.[2][3] The incorporation of a chlorine atom on the pyridine ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability, potentially enhancing biological activity.
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical Structure of 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is crucial for designing experimental protocols, including reaction setup, purification, and formulation for biological screening.
| Property | Value | Source / Method |
| IUPAC Name | 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole | --- |
| CAS Number | 860609-36-5 | [4] |
| Molecular Formula | C₁₄H₁₀ClN₃O | Calculated |
| Molecular Weight | 257.70 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| InChI Key | AVJUFHRBOJNDFG-UHFFFAOYSA-N | [5] |
| Purity | >98% (Commercially available) | [5] |
| Storage Temp. | -20°C | [5] |
Synthesis and Mechanistic Rationale
The construction of the 2-substituted benzoxazole core is most reliably achieved through the condensation of a 2-aminophenol with a carboxylic acid or its activated derivative.[6] This method is advantageous due to the commercial availability of the starting materials and the generally high yields.
The most direct and established route for synthesizing 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole involves the reaction of 4-methyl-2-aminophenol with 2-chloronicotinic acid . Polyphosphoric acid (PPA) is an excellent choice of catalyst and solvent for this transformation, as it facilitates both the initial amide bond formation and the subsequent dehydrative cyclization in a one-pot procedure.[1][6]
The reaction proceeds via two key steps:
-
N-Acylation: The amino group of 4-methyl-2-aminophenol acts as a nucleophile, attacking the activated carbonyl of 2-chloronicotinic acid to form an o-hydroxy amide intermediate.
-
Intramolecular Cyclization & Dehydration: Under the acidic and dehydrating conditions provided by PPA at elevated temperatures, the phenolic hydroxyl group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic benzoxazole ring.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from commercially available precursors to the final product.
Caption: One-pot synthesis workflow for the target benzoxazole derivative.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for benzoxazole synthesis.[1][6] Researchers should perform their own risk assessment and optimization.
Materials:
-
4-Methyl-2-aminophenol (1.0 eq)
-
2-Chloronicotinic acid (1.05 eq)
-
Polyphosphoric acid (PPA) (10-15 times the weight of the limiting reactant)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), combine 4-methyl-2-aminophenol and 2-chloronicotinic acid.
-
Catalyst Addition: Carefully add polyphosphoric acid to the flask. The mixture will be a thick slurry.
-
Heating: Heat the reaction mixture to 160-180°C with vigorous stirring. The exact temperature may require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Exercise caution due to CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole.
Structural Confirmation and Spectral Analysis
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both the benzoxazole and pyridine rings, typically in the range of 7.0-8.5 ppm. A sharp singlet corresponding to the methyl group (–CH₃) protons should appear in the upfield region, around 2.4-2.6 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 14 unique carbon atoms. Key signals include the C2 carbon of the benzoxazole ring at a characteristic downfield shift (~160-165 ppm) and the methyl carbon at ~21 ppm.
-
MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak (M⁺) and an (M+2)⁺ peak with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.
-
IR (Infrared Spectroscopy): The IR spectrum would show characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, indicative of the fused aromatic system. The absence of broad O-H and N-H stretches confirms the successful cyclization.
Potential Pharmacological Profile and Applications
The benzoxazole scaffold is a privileged structure in drug discovery, associated with a vast array of biological activities.[3][7] The title compound, by integrating this core with other pharmacologically relevant motifs, is a prime candidate for screening in several therapeutic areas.
Structure-Activity Relationship Insights
The predicted biological potential stems from its constituent parts:
-
Benzoxazole Core: This unit is known to confer anticancer, antimicrobial, anti-inflammatory, and analgesic properties, among others.[1][2][8]
-
2-Chloropyridine Moiety: This group is found in numerous pharmaceuticals and agrochemicals. The chlorine atom can participate in halogen bonding and enhances the lipophilicity of the molecule, which can improve cell membrane permeability.
-
5-Methyl Group: This substituent can also increase lipophilicity and may provide a key contact point for binding within a target protein's active site.
Potential Therapeutic Targets
The diagram below outlines the logical relationship between the compound's structural features and its potential biological activities, which are extrapolated from extensive literature on related benzoxazole derivatives.[1][2][3][7][9][10]
Caption: Relationship between the molecule's structure and potential activities.
Based on this analysis, key areas for investigation include:
-
Oncology: Screening against various cancer cell lines, such as colorectal, breast, and lung cancer, is highly warranted.[7]
-
Infectious Diseases: Evaluation of its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, could reveal potent antimicrobial properties.[7]
-
Inflammation: In vivo models of inflammation could be used to assess its potential as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) or other inflammatory mediators.[2][8][11]
Conclusion
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole is a synthetically accessible compound with a high potential for biological activity. Its structure combines the privileged benzoxazole scaffold with a functionalized pyridine ring, making it an attractive candidate for further investigation in drug discovery programs. The synthetic protocol outlined herein provides a reliable and scalable method for its preparation, enabling the chemical biology and medicinal chemistry community to undertake comprehensive studies to validate its therapeutic potential. Further exploration of this and related analogs is a promising avenue for the development of novel therapeutic agents.
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